Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-3-pyridinecarboxylate with ethyl glyoxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The pyridine and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 1,2,4-triazole derivatives
Uniqueness
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its fused pyridine-oxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and material science.
Biological Activity
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS: 1548186-68-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O3. The compound features a pyridine ring and an oxazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 0.76 | |
Compound B | HepG2 (liver cancer) | 0.89 | |
This compound | MCF-7 (breast cancer) | TBD |
Studies indicate that the presence of electron-donating groups in similar compounds enhances their antiproliferative activity. The mechanism of action often involves the activation of apoptotic pathways, as evidenced by increased p53 expression and caspase activation in treated cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Oxazoles are known to exhibit antibacterial activity against various pathogens. For example:
Table 2: Antimicrobial Activity of Oxazole Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound C | E. coli | 0.05 µg/mL | |
Compound D | S. aureus | 0.02 µg/mL | |
This compound | TBD | TBD |
The specific activity of this compound against common bacterial strains remains to be fully characterized but shows potential based on structural analogs.
Enzyme Inhibition
Enzyme inhibition studies suggest that oxazole derivatives can act as effective inhibitors for various enzymes involved in disease processes. For instance, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in bacterial cells.
Table 3: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Compound E | DNA gyrase | 0.012 | |
Compound F | Topoisomerase IV | 0.008 | |
This compound | TBD | TBD |
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxazole derivatives similar to this compound:
- Study on Anticancer Activity : A study demonstrated that a series of oxazoles exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from sub-micromolar to low micromolar concentrations .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of oxazoles against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results that warrant further exploration .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 5-pyridin-3-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-4-3-5-12-6-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
IFIHPHSGAFMTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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